N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and significant applications in various scientific fields This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with phenyl, trifluoromethoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable diketone, under acidic or basic conditions.
Introduction of Substituents: The phenyl, trifluoromethoxy, and trifluoromethyl groups are introduced through various substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine, such as N-methylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization. Common reagents include halogens, nitrating agents, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its trifluoromethyl groups are known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a promising lead compound for developing new pharmaceuticals.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged in the production of agrochemicals, materials, and specialty chemicals. Its trifluoromethyl groups contribute to the desired properties of these products, such as increased efficacy and durability.
Mechanism of Action
The mechanism of action of N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core provides a rigid scaffold for optimal interaction with the target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethoxy and trifluoromethyl groups, resulting in different chemical properties and biological activities.
N-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but without the N-methyl group, affecting its reactivity and interaction with molecular targets.
5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the N-methyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups in N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique chemical and biological properties. These groups enhance the compound’s metabolic stability, lipophilicity, and ability to cross biological membranes, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C22H14F6N4O2 |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H14F6N4O2/c1-31(14-7-9-15(10-8-14)34-22(26,27)28)20(33)17-12-19-29-16(13-5-3-2-4-6-13)11-18(21(23,24)25)32(19)30-17/h2-12H,1H3 |
InChI Key |
UAPCEHSNAJZPJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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